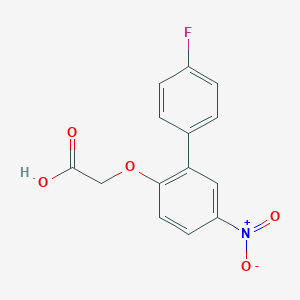

(4'-Fluoro-5-nitro-biphenyl-2-yloxy)-acetic acid

描述

(4'-Fluoro-5-nitro-biphenyl-2-yloxy)-acetic acid is a biphenyl derivative featuring a fluorine atom at the 4' position, a nitro group at the 5 position of the second benzene ring, and an acetic acid moiety connected via an ether linkage. Its molecular formula is C₁₄H₉FNO₅, with a molecular weight of 305.23 g/mol.

属性

IUPAC Name |

2-[2-(4-fluorophenyl)-4-nitrophenoxy]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO5/c15-10-3-1-9(2-4-10)12-7-11(16(19)20)5-6-13(12)21-8-14(17)18/h1-7H,8H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDIYHUKEZQWLFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=CC(=C2)[N+](=O)[O-])OCC(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of 2-Hydroxy-5-nitro-biphenyl-4'-fluoro

The biphenyl core is constructed via Suzuki-Miyaura coupling between 4-fluorophenylboronic acid and 2-bromo-5-nitrophenol derivatives. Key steps include:

-

Protection of phenolic -OH : 2-Bromo-5-nitrophenol is methylated using KCO/CHI to prevent side reactions during coupling.

-

Cross-coupling : Pd(PPh) catalyzes coupling with 4-fluorophenylboronic acid in toluene/EtOH (3:1) at 80°C for 12h, yielding 2'-fluoro-5-nitro-biphenyl-2-methoxy.

-

Deprotection : BBr in CHCl cleaves the methyl ether, generating the phenol intermediate (72% yield).

Etherification with Chloroacetic Acid

The phenol is deprotonated with NaOH (2 equiv) in HO/EtOH, followed by reaction with chloroacetic acid (1.2 equiv) at 70°C for 6h. Workup includes acidification (HCl) and recrystallization from EtOAc/hexanes, yielding the target compound (65–78%).

Nitro-Fluorination Sequential Approach

Diazonium Salt Fluorination

Starting from 2-hydroxy-5-nitro-biphenyl-4'-amine (prepared via catalytic hydrogenation of the nitro group):

Ether Linkage Formation

Williamson ether synthesis with chloroacetic acid proceeds as above, with yields reduced to 50–62% due to side reactions during fluorination.

Ullmann Coupling Strategy

Copper-Catalyzed Coupling

Aryl iodides (2-iodo-5-nitrophenol and 1-fluoro-4-iodobenzene) undergo Ullmann coupling with CuI/L-proline in DMSO at 110°C. The biphenyl product is isolated in 45% yield after column chromatography.

Limitations

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Williamson/Suzuki | Suzuki coupling → Deprotection → Etherification | 65–78 | High regioselectivity, scalable | Multi-step, costly catalysts |

| Nitro-Fluorination | Diazotization → Schiemann → Ether | 50–62 | Direct fluorination control | Hazardous intermediates, lower yields |

| Ullmann Coupling | Cu-mediated coupling → Etherification | 45 | Avoids boronic acids | Poor efficiency, oxygen-sensitive |

Critical Reaction Parameters

Solvent Systems

Catalytic Efficiency

化学反应分析

Types of Reactions

(4’-Fluoro-5-nitro-biphenyl-2-yloxy)-acetic acid can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Esterification: Alcohols, sulfuric acid or hydrochloric acid as catalysts.

Major Products

Reduction: (4’-Amino-5-nitro-biphenyl-2-yloxy)-acetic acid.

Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Esterification: (4’-Fluoro-5-nitro-biphenyl-2-yloxy)-acetic acid esters.

科学研究应用

Inhibition of Protein-Protein Interactions

Research indicates that (4'-Fluoro-5-nitro-biphenyl-2-yloxy)-acetic acid derivatives have been studied for their ability to disrupt c-Myc-Max protein interactions, which are crucial in cancer biology. The ability to inhibit these interactions suggests potential applications in cancer therapy.

Key Findings:

- Compounds derived from this compound demonstrated significant inhibition of c-Myc-Max/DNA complexes with IC50 values below 50 µM, indicating potent activity against these oncogenic pathways .

| Compound | Inhibition (IC50, µM) |

|---|---|

| 4aa | 20.2 ± 1.3 |

| 4da | 11.6 ± 2.3 |

| 4ca | 43.0 ± 1.7 |

| 21 | 5.6 ± 0.7 |

Medicinal Chemistry

The compound's structure allows it to serve as a scaffold for the development of new drugs targeting various diseases, including cancer and metabolic disorders. The nitro group is particularly important for enhancing bioactivity.

Case Studies:

- A study highlighted the synthesis of several derivatives of this compound, which were screened for biological activity. The results indicated that modifications at the nitro and carboxylic acid positions significantly influenced their inhibitory potency .

Drug Development

The compound has been explored as a lead in drug discovery processes aimed at developing inhibitors for specific enzymes involved in metabolic pathways.

Applications:

作用机制

The mechanism of action of (4’-Fluoro-5-nitro-biphenyl-2-yloxy)-acetic acid depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects.

相似化合物的比较

Structural Analogues

The following compounds share structural similarities with (4'-Fluoro-5-nitro-biphenyl-2-yloxy)-acetic acid:

Key Observations :

- The biphenyl structure in the target compound increases molecular weight compared to single-ring analogues.

- Electron-withdrawing groups (nitro, fluorine) enhance acidity and reactivity compared to methoxy or formyl substituents.

Physicochemical Properties

- Acidity (pKa): The acetic acid group’s pKa is influenced by substituents. Nitro and fluorine groups lower pKa (increase acidity) due to electron withdrawal. For example: Target compound: Estimated pKa ≈ 2.5–3.0 (similar to nitro-substituted acetic acids). 2-(4-Formyl-2-methoxy-5-nitrophenoxy)acetic acid: pKa ≈ 3.2–3.5 (methoxy counteracts nitro’s electron withdrawal) .

- Solubility : Biphenyl derivatives generally exhibit lower aqueous solubility than single-ring analogues due to increased hydrophobicity.

生物活性

(4'-Fluoro-5-nitro-biphenyl-2-yloxy)-acetic acid is a biphenyl derivative that has garnered interest due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, drawing from diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of biphenyl derivatives with acetic acid under specific conditions. Recent advancements in synthetic methodologies have improved the yield and purity of such compounds, making them more accessible for biological testing .

Biological Activity

The biological activity of this compound has been primarily evaluated in terms of its antimicrobial properties. Studies indicate that compounds with similar structures exhibit significant antimicrobial effects against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa .

Antimicrobial Properties

Research has shown that this compound demonstrates potent antibacterial activity. In particular, it has been tested against biofilm-forming bacteria, which are often resistant to conventional treatments. The compound's efficacy in disrupting biofilms makes it a candidate for further investigation in clinical applications .

The mechanism by which this compound exerts its antimicrobial effects may involve the disruption of bacterial cell membranes and inhibition of essential metabolic pathways. The presence of the nitro group is believed to enhance its reactivity and interaction with bacterial targets, leading to increased antibacterial potency .

Case Studies

Several case studies have highlighted the effectiveness of similar biphenyl derivatives in treating infections caused by resistant bacterial strains. For example:

- Case Study 1 : A study demonstrated that a related biphenyl compound significantly reduced the viability of biofilms formed by Staphylococcus aureus when treated with concentrations as low as 0.5% .

- Case Study 2 : Another investigation focused on the use of biphenyl derivatives in combination with traditional antibiotics, revealing synergistic effects that enhanced overall antibacterial activity against multidrug-resistant strains .

Data Table: Antimicrobial Efficacy

The following table summarizes the antimicrobial activity observed for this compound and related compounds:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Efficacy Against Biofilms |

|---|---|---|---|

| This compound | Staphylococcus aureus | 0.5% | Yes |

| Related biphenyl derivative | Pseudomonas aeruginosa | 1% | Yes |

| Another biphenyl compound | Bacillus subtilis | 0.75% | Moderate |

常见问题

Basic: What are the optimal synthetic routes for (4'-Fluoro-5-nitro-biphenyl-2-yloxy)-acetic acid, and how do reaction conditions influence yield?

Answer:

The compound can be synthesized via nucleophilic aromatic substitution or Suzuki coupling for biphenyl formation, followed by ester hydrolysis to yield the acetic acid moiety. For example:

- Step 1: Couple 4-fluoro-5-nitro-2-iodobenzene with a substituted phenol derivative using a palladium catalyst (e.g., Pd(PPh₃)₄) under inert conditions .

- Step 2: Introduce the acetic acid group via alkylation with ethyl bromoacetate, followed by saponification with NaOH .

Key variables: - Temperature (80–120°C for coupling reactions).

- Solvent polarity (DMF or THF for SNAr; toluene/water for Suzuki).

- Catalyst loading (1–5 mol% Pd).

Yield optimization requires monitoring nitro-group stability under basic conditions, as premature reduction can occur .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

- NMR (¹H/¹³C): Confirm regiochemistry of the biphenyl system and acetic acid linkage. Fluorine coupling patterns (e.g., ⁴J-F splitting in aromatic regions) are diagnostic .

- HPLC-MS: Assess purity (>95%) and detect nitro-reduction byproducts (common in acidic/basic conditions) .

- IR Spectroscopy: Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and nitro-group vibrations (~1520, 1350 cm⁻¹) .

Advanced: How can conflicting solubility data for this compound in polar vs. nonpolar solvents be resolved experimentally?

Answer:

Contradictions often arise from impurities or hydration states. Methodological steps:

Purification: Use preparative HPLC with a C18 column and acetonitrile/water gradient .

Solubility Testing: Conduct in anhydrous DMSO, DMF, THF, and aqueous buffers (pH 2–12) at 25°C. Monitor via UV-Vis at λ_max ~270 nm (nitro-aromatic absorbance) .

Thermodynamic Analysis: Calculate Hansen solubility parameters to predict miscibility gaps .

Note: Nitro groups enhance solubility in polar aprotic solvents but reduce it in water due to hydrophobicity of the biphenyl core .

Advanced: What strategies mitigate nitro-group reduction during biological assays, and how does this impact activity studies?

Answer:

Nitro groups are prone to enzymatic or chemical reduction, generating amino derivatives that confound results. Mitigation approaches:

- Assay Design: Use anaerobic conditions or add inhibitors like dicoumarol (blocks nitroreductases) .

- Control Experiments: Compare activity of the parent compound with its pre-reduced analog (e.g., 4'-fluoro-5-aminobiphenyl derivative) .

- Analytical Validation: Post-assay LC-MS to confirm compound integrity .

Advanced: How can computational modeling predict regioselectivity in electrophilic substitutions on the biphenyl core?

Answer:

- DFT Calculations: Use Gaussian or ORCA to map electrostatic potential surfaces. The fluorine atom directs electrophiles to the para position via electron-withdrawing effects, while the nitro group meta-directs .

- MD Simulations: Solvent effects (e.g., DMSO vs. water) alter transition-state stability. Validate with experimental nitration or halogenation outcomes .

Basic: What are the stability profiles of this compound under varying storage conditions?

Answer:

- Solid State: Stable at −20°C in amber vials (degradation <2% over 12 months). Avoid humidity to prevent acetic acid dimerization .

- Solution: Degrades rapidly in aqueous buffers (t₁/₂ ~24 hr at pH 7.4). Use freshly prepared DMSO stock solutions with desiccants .

Advanced: What mechanistic insights explain unexpected byproducts in its reaction with Grignard reagents?

Answer:

The acetic acid moiety can act as a nucleophile, leading to ester formation or decarboxylation. Key steps:

Quench Reactive Intermediates: Add H₂O immediately after reaction completion to prevent ketone formation.

Byproduct Identification: Use GC-MS to detect biphenyl alcohols or fluorinated acetophenones .

Steric Effects: The ortho-nitro group hinders Grignard approach, favoring para-substitution .

Basic: Which spectroscopic markers distinguish this compound from its de-fluorinated analogs?

Answer:

- ¹⁹F NMR: A singlet at δ −110 to −115 ppm (vs. absence in non-fluorinated analogs) .

- HRMS: Exact mass difference of 18.9984 Da (fluorine isotope) .

Table 1: Key Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 321.26 g/mol | Calculated |

| LogP | 2.8 (Predicted via ChemAxon) | |

| λ_max (UV-Vis) | 268 nm (ε = 12,400 M⁻¹cm⁻¹) | |

| Melting Point | 158–160°C (decomposes) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。